![molecular formula C18H16BrNO3 B277623 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a synthetic compound that has been widely used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to interact with metal ions such as copper, iron, and zinc, leading to the formation of a complex. This complex can then undergo a photochemical reaction, leading to the generation of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one are not fully understood. However, it has been shown to have potential anti-cancer activity and can induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its unique properties, such as its ability to detect metal ions and its potential anti-cancer activity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Another direction is to explore its potential as a starting material for the synthesis of other compounds with potential biological activity. Additionally, further research can be conducted to investigate its potential as a fluorescent probe for the detection of other metal ions.
Synthesis Methods
The synthesis of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps. The first step involves the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methyl-3-oxo-3-phenylbutanoic acid ethyl ester. The second step involves the reaction of 4-methyl-3-oxo-3-phenylbutanoic acid ethyl ester with hydrazine hydrate to form 4-methyl-3-hydrazino-3-phenylbutanoic acid ethyl ester. The third step involves the reaction of 4-methyl-3-hydrazino-3-phenylbutanoic acid ethyl ester with 5-bromo-2-hydroxybenzaldehyde to form 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a starting material for the synthesis of other compounds with potential biological activity.
properties
Molecular Formula |
C18H16BrNO3 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C18H16BrNO3/c1-11-3-5-12(6-4-11)16(21)10-18(23)14-9-13(19)7-8-15(14)20(2)17(18)22/h3-9,23H,10H2,1-2H3 |
InChI Key |
KNHJOJKNVHIUNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)

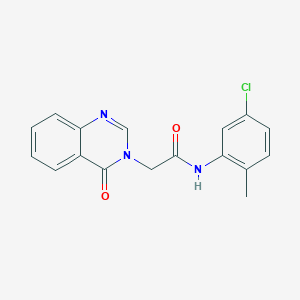
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)



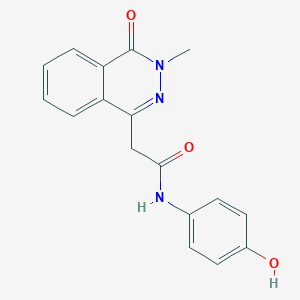
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
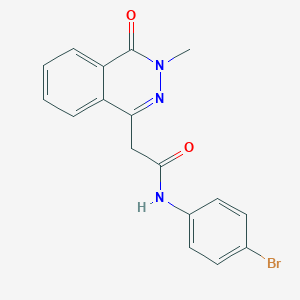
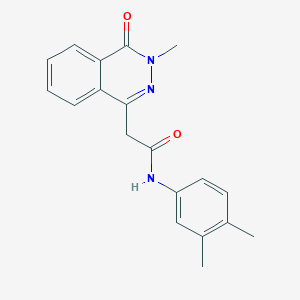
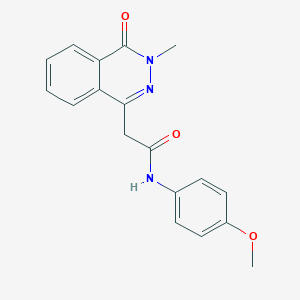
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)